1-Phenethyl-1,2,3,6-tetrahydropyridine
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Overview
Description
1-Phenethyl-1,2,3,6-tetrahydropyridine is a heterocyclic organic compound with the molecular formula C13H17N It is a derivative of tetrahydropyridine, characterized by the presence of a phenethyl group attached to the nitrogen atom
Mechanism of Action
Target of Action
Related compounds are known to interact with various receptors and enzymes in the central nervous system .
Mode of Action
1-Phenethyl-1,2,3,6-tetrahydropyridine undergoes an intramolecular Friedel–Crafts reaction in a trifluoromethanesulfonic acid medium, resulting in the formation of azatricyclic structures . The direction of this reaction depends on the position of the substituent relative to the multiple bond in tetrahydropyridine .
Biochemical Pathways
Related compounds are known to affect various biochemical pathways, including those involved in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues .
Result of Action
Related compounds are known to cause various effects, including inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress .
Action Environment
The reaction of this compound with trifluoromethanesulfonic acid suggests that the chemical environment can significantly influence the compound’s reactions .
Biochemical Analysis
Biochemical Properties
1-Phenethyl-1,2,3,6-tetrahydropyridine undergoes intramolecular Friedel–Crafts reaction in trifluoromethanesulfonic acid medium, resulting in the formation of azatricyclic structures . The direction of this reaction depends on the position of the substituent relative to the multiple bond in tetrahydropyridine .
Cellular Effects
It’s structurally similar compound, 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), is known to cause oxidative stress and destroy dopaminergic neurons in substantia nigra pars compacta, which is widely used to create animal models of Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenethyl-1,2,3,6-tetrahydropyridine can be synthesized through the reduction of 1-phenethylpyridinium bromides. The starting materials, 1-phenethylpyridinium bromides, are obtained by quaternization reactions of pyridine and its analogs with phenethyl bromide . The reduction process typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Phenethyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenethyl group or the tetrahydropyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted tetrahydropyridine and phenethyl derivatives.
Scientific Research Applications
1-Phenethyl-1,2,3,6-tetrahydropyridine has diverse applications in scientific research:
Biology: This compound is used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Comparison with Similar Compounds
1-Phenethyl-1,2,3,6-tetrahydropyridine can be compared with other similar compounds such as:
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
4-Phenyl-1,2,3,6-tetrahydropyridine: Similar in structure but differs in the position of the phenyl group.
Uniqueness: this compound is unique due to its specific structural configuration, which allows for diverse chemical transformations and applications in various fields of research and industry.
Properties
IUPAC Name |
1-(2-phenylethyl)-3,6-dihydro-2H-pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14/h1-5,7-8H,6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOOFSFSYIFVGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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